molecular formula C24H18N2O6 B5400983 4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid

Cat. No.: B5400983
M. Wt: 430.4 g/mol
InChI Key: QEDGXPPUAWHJOR-JAIQZWGSSA-N
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Description

4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid is a complex organic compound with a unique structure that includes cyano, methoxy, and nitrophenyl groups

Preparation Methods

The synthesis of 4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid include other cyano and methoxy-substituted benzoic acids. These compounds share some structural similarities but may differ in their specific functional groups and overall reactivity.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-31-23-13-16(11-20(14-25)18-6-8-19(9-7-18)24(27)28)5-10-22(23)32-15-17-3-2-4-21(12-17)26(29)30/h2-13H,15H2,1H3,(H,27,28)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDGXPPUAWHJOR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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